A +3.02 Da Mass Shift Enables Unambiguous MS Distinction from Unlabeled N-Formyl-L-leucine
The core differentiator of N-Formyl-L-leucine-d3 is its distinct molecular weight of 162.20 g/mol, which provides a +3.02 Da mass shift compared to the unlabeled N-Formyl-L-leucine (159.18 g/mol) . This specific mass increment, arising from the substitution of three hydrogen atoms with deuterium , allows for baseline-resolved detection in mass spectrometry (MS) when used as an internal standard. This precise mass difference is essential for stable isotope dilution strategies, ensuring that the analyte and internal standard are distinguishable in the MS detector despite having identical chemical properties and chromatographic retention times [1].
| Evidence Dimension | Molecular Weight (Monoisotopic Mass) |
|---|---|
| Target Compound Data | 162.20 g/mol (C7H10D3NO3) |
| Comparator Or Baseline | 159.18 g/mol (C7H13NO3, N-Formyl-L-leucine) |
| Quantified Difference | +3.02 Da |
| Conditions | Calculated based on molecular formula; applicable to all mass spectrometry platforms. |
Why This Matters
This distinct mass shift is the fundamental requirement for using the compound as a SIL-IS, enabling precise, matrix-independent quantification of N-Formyl-L-leucine in complex biological samples.
- [1] Schuhr, C. A., Eisenreich, W., Goese, M., Stohler, P., Weber, W., Kupfer, E., & Bacher, A. (2002). Biosynthetic precursors of the lipase inhibitor lipstatin. The Journal of Organic Chemistry, 67(7), 2257-2262. View Source
